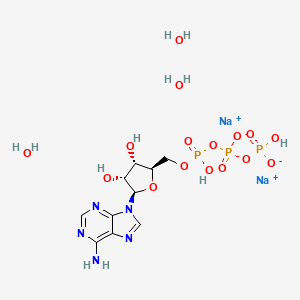

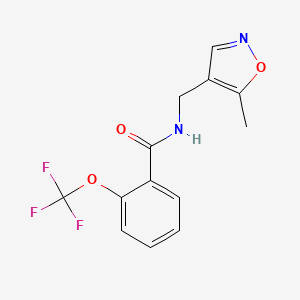

![molecular formula C18H20N4OS B2816371 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-66-0](/img/structure/B2816371.png)

4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of both dimethylamino compounds and thiazole compounds . Dimethylamino compounds are known for their nucleophilic properties , while thiazoles are heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen .

Molecular Structure Analysis

Thiazole derivatives are known for their planar structure and π–π overlap, which contribute to their stability . The presence of the dimethylamino group could potentially influence the electronic properties of the compound .Chemical Reactions Analysis

Thiazole derivatives are often used in the synthesis of semiconductors for plastic electronics due to their electron-deficient nature . The reactivity of the dimethylamino group could also influence the compound’s chemical reactions .Physical And Chemical Properties Analysis

Thiazole derivatives are known for their high oxidative stability . The physical and chemical properties of the specific compound would depend on the exact structure and the presence of other functional groups.Applications De Recherche Scientifique

Synthesis Approaches

The synthesis of benzothiazole derivatives, including those similar to 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide, often involves coupling reactions with acid chlorides and bases, followed by characterization through spectroscopic methods. Notably, compounds derived from benzothiazole have demonstrated potential anti-inflammatory activities, highlighting the significance of structural modifications on biological outcomes (Lynch et al., 2006). Additionally, benzothiazole derivatives synthesized from key intermediates have been evaluated for antimicrobial properties against various bacterial and fungal strains, suggesting their broad-spectrum potential in infection control (Patel, Kumari, & Patel, 2012).

Corrosion Inhibition

The study of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrates their effectiveness in protecting metal surfaces. These inhibitors operate through adsorption, providing a physical and chemical barrier against corrosion, with their efficiency substantiated by electrochemical methods and quantum chemical parameters (Hu et al., 2016).

Chemical Sensing and Imaging

Fluorescent Probes

A novel Schiff base derived from benzothiazole has been reported as a "turn-on" fluorescent and chromogenic probe for cyanide detection, displaying significant fluorescence increase and color change upon reaction. This probe's sensitivity and specificity for CN− ions under physiological conditions, combined with its successful application in living cell and zebrafish imaging, illustrate its potential in environmental monitoring and clinical diagnostics (Xu et al., 2017).

Heterocyclic Compound Synthesis

Diverse Library Generation

The use of ketonic Mannich bases derived from thiophene for generating a structurally diverse library of compounds underscores the versatility of benzothiazole derivatives in chemical synthesis. Such reactions yield various heterocyclic compounds, indicating the potential of these derivatives in developing novel materials and pharmaceuticals (Roman, 2013).

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines . These amines are persistent and highly toxic organic pollutants, posing a significant threat to human health and the environment .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes such as fluorescence quenching, which is a process that reduces the fluorescence intensity of a given substance .

Biochemical Pathways

It is known that compounds with similar structures can affect the fluorescence properties of certain substances, indicating a potential impact on biochemical pathways related to fluorescence .

Pharmacokinetics

It is known that the compound has a high oxidative stability and a rigid planar structure , which could potentially influence its bioavailability.

Result of Action

It is known that compounds with similar structures can cause fluorescence quenching , which could potentially lead to changes in the fluorescence properties of certain substances at the molecular and cellular levels.

Action Environment

It is known that compounds with similar structures exhibit high stability , suggesting that they may be resistant to changes in the environment.

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFIRAJQCLWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)